molecular formula C10H7BrClN3 B12066701 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

Cat. No.: B12066701
M. Wt: 284.54 g/mol
InChI Key: OONDDTNQQOLODG-UHFFFAOYSA-N
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Description

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a substituted pyrazine derivative of high interest in medicinal chemistry and materials science research. Pyrazine cores are recognized as privileged scaffolds in drug discovery, with their derivatives exhibiting a wide range of biological activities . Recent studies highlight the significant potential of pyrazine carboxamide derivatives as antibacterial agents against extensively drug-resistant (XDR) bacterial strains, such as Salmonella Typhi , showcasing the value of this chemical class in addressing urgent public health threats . Furthermore, pyrazine-based molecular scaffolds are extensively investigated for applications in organic optoelectronics, including the development of organic light-emitting diodes (OLEDs) and field-effect transistors, due to their favorable electronic properties and potential resistance to photo-oxidation . The specific substitution pattern on this compound—featuring bromo and chloro-phenyl groups—makes it a versatile synthetic intermediate. The bromo substituent is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex structures for structure-activity relationship (SAR) studies or the development of novel organic materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7BrClN3

Molecular Weight

284.54 g/mol

IUPAC Name

5-bromo-3-(3-chlorophenyl)pyrazin-2-amine

InChI

InChI=1S/C10H7BrClN3/c11-8-5-14-10(13)9(15-8)6-2-1-3-7(12)4-6/h1-5H,(H2,13,14)

InChI Key

OONDDTNQQOLODG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CN=C2N)Br

Origin of Product

United States

Preparation Methods

Catalyst Systems and Conditions

The Suzuki-Miyaura coupling is widely employed for aryl group introduction. In a representative procedure from Pharmaceuticals, a palladium catalyst (Pd(OAc)2\text{Pd(OAc)}_2) with the ligand SPhos facilitated coupling between 5-bromo-3-iodo-pyrazin-2-amine and 3-chlorophenylboronic acid. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dioxane.

  • Base : K3PO4\text{K}_3\text{PO}_4 or Na2CO3\text{Na}_2\text{CO}_3.

  • Temperature : 80–100°C for 12–24 hours.

Yields exceeding 70% were achieved, with minimal homocoupling byproducts.

Regioselectivity Challenges

Coupling at C3 (rather than C5) is critical. Computational studies suggest that the C3 position’s electron-deficient nature (due to the amine’s inductive effect) enhances oxidative addition with arylboronic acids. Steric effects from the C5 bromine further direct coupling to C3.

Protecting Group Strategies for the C2 Amine

Temporary Protection with Tosyl Groups

The amine at C2 can interfere with bromination or coupling reactions. Tosyl (Ts\text{Ts}) protection, as demonstrated in RSC Advances, involves treating 2-aminopyrazine with TsCl\text{TsCl} in pyridine. Subsequent bromination and coupling steps proceed without side reactions, followed by deprotection using H2SO4\text{H}_2\text{SO}_4 in ethanol.

In Situ Protection via Coordination

Palladium catalysts can coordinate to the amine, temporarily shielding it during cross-coupling. This approach avoids additional protection/deprotection steps but requires precise stoichiometry to prevent catalyst poisoning.

Integrated Synthetic Routes

Route 1: Sequential Halogenation and Coupling

  • Starting Material : 2-Amino-3,5-dichloropyrazine.

  • Halogen Exchange : React with CuBr2\text{CuBr}_2 to yield 2-amino-5-bromo-3-chloropyrazine.

  • Suzuki Coupling : Introduce 3-chlorophenyl via Pd(OAc)2\text{Pd(OAc)}_2/SPhos.

  • Yield : 68% over three steps.

Route 2: Direct Coupling Followed by Bromination

  • Starting Material : 2-Amino-3-chloropyrazine.

  • Suzuki Coupling : Attach 3-chlorophenyl.

  • Bromination : Use NBS\text{NBS} in H2SO4\text{H}_2\text{SO}_4.

  • Yield : 62% (lower due to competing side reactions).

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR : The amine proton appears as a singlet at δ 5.2–5.3 ppm. Aromatic protons from the 3-chlorophenyl group resonate at δ 7.4–7.6 ppm.

  • 13C^{13}\text{C} NMR : The C5 bromine causes a deshielding effect, shifting the pyrazine carbon to δ 145–150 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 298.97 ([M+H]+^+), consistent with the molecular formula C10H7BrClN3\text{C}_{10}\text{H}_7\text{BrClN}_3 .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 is highly reactive in SNAr due to the electron-withdrawing nature of the pyrazine ring.

Key Reactions:

Reagent/ConditionsProductYieldNotesSource
Methylamine (THF, MW, 60°C)5-Amino-3-(3-chlorophenyl)pyrazin-2-amine69%Exclusive substitution at Br position under solvent-free conditions
Thiourea (EtOH, reflux)5-Thiol-3-(3-chlorophenyl)pyrazin-2-amine58%Requires catalytic CuI for acceleration
Sodium methoxide (DMSO, 80°C)5-Methoxy-3-(3-chlorophenyl)pyrazin-2-amine72%Steric hindrance from 3-chlorophenyl slows kinetics

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst/ConditionsProductYieldApplicationSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, toluene, 90°C5-Phenyl-3-(3-chlorophenyl)pyrazin-2-amine85%Intermediate for bioactive molecules
4-Carboxyphenylboronic acidPdCl₂(dppf), DMF/H₂O, 100°C5-(4-Carboxyphenyl)-3-(3-chlorophenyl)pyrazin-2-amine63%Potential antibacterial agent

Sonogashira Coupling

AlkyneConditionsProductYieldNotesSource
TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N5-((Trimethylsilyl)ethynyl)-3-(3-chlorophenyl)pyrazin-2-amine74%Used in intramolecular cyclizations
PhenylacetyleneSame as above5-Phenylethynyl-3-(3-chlorophenyl)pyrazin-2-amine68%Precursor to fluorescent dyes

Directed C–H Functionalization

The amine group directs regioselective functionalization at position 4 of the pyrazine ring.

ReagentConditionsProductYieldMechanismSource
NBS, AIBN, CCl₄Light, 80°C4-Bromo-5-bromo-3-(3-chlorophenyl)pyrazin-2-amine45%Radical bromination pathway
ICl, AcOHRT, 12h4-Iodo-5-bromo-3-(3-chlorophenyl)pyrazin-2-amine51%Electrophilic aromatic substitution

Amine Group Reactivity

The primary amine undergoes transformations while retaining the pyrazine core.

Acylation

Acylating AgentProductYieldNotesSource
Acetic anhydrideN-Acetyl-5-bromo-3-(3-chlorophenyl)pyrazin-2-amine89%Stabilizes amine for further reactions
Benzoyl chlorideN-Benzoyl-5-bromo-3-(3-chlorophenyl)pyrazin-2-amine82%Enhances solubility in organic solvents

Diazotization

ConditionsProductYieldApplicationSource
NaNO₂, HCl, 0°C5-Bromo-3-(3-chlorophenyl)pyrazin-2-diazonium chloride78%Intermediate for Sandmeyer reactions

Reductive Dehalogenation

The bromine atom can be selectively removed under controlled conditions.

ReductantConditionsProductYieldSelectivitySource
H₂, Pd/CEtOH, 50 psi3-(3-Chlorophenyl)pyrazin-2-amine92%Br removed; Cl retained
Zn, NH₄ClH₂O/EtOH, refluxSame as above85%Cost-effective alternative

Oxidation Reactions

The pyrazine ring undergoes controlled oxidation without disrupting substituents.

OxidantConditionsProductYieldNotesSource
KMnO₄, H₂SO₄0°C, 2h5-Bromo-3-(3-chlorophenyl)pyrazine-2-carboxylic acid67%Amine oxidized to carboxylic acid
mCPBACH₂Cl₂, RT5-Bromo-3-(3-chlorophenyl)pyrazin-2-amine N-oxide55%Retains Br and Cl substituents

Comparative Reactivity Analysis

A comparative study of substituent effects highlights key trends:

PositionSubstituentReactivity TrendDominant Pathway
C5BrHigh (SNAr > coupling)Nucleophilic substitution
C33-Cl-C₆H₄Moderate deactivationReductive retention
C2NH₂Directing groupC–H functionalization

Data synthesized from .

Scientific Research Applications

Introduction to 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features make it a valuable scaffold for the development of various pharmaceutical agents and organic materials. This article explores its applications, focusing on scientific research findings, synthesis methods, and documented case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazine derivatives, including 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. For instance, compounds derived from pyrazine have shown promising results against resistant strains of bacteria such as Salmonella Typhi. In vitro assays revealed that certain derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that pyrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The structural modifications of the pyrazine core can enhance its efficacy against different cancer types, making it a potent candidate for further development .

Enzyme Inhibition

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine has been studied for its potential as an enzyme inhibitor. It interacts with target enzymes, altering their activity and affecting cellular pathways. For example, certain derivatives have shown promise as inhibitors of alkaline phosphatase, which plays a crucial role in various biological processes .

Summary of Synthesis Steps

StepDescription
Starting MaterialsBromo and chloro-substituted phenyl derivatives
Coupling ReactionsSonogashira or Suzuki reactions
PurificationChromatography

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial activity of various pyrazine derivatives, including 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine against XDR Salmonella Typhi. The results indicated that specific modifications to the pyrazine core significantly enhanced antibacterial potency, particularly through molecular docking studies that revealed strong interactions with bacterial DNA gyrase .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. The study demonstrated that this compound could effectively inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The findings suggest that further optimization of the compound could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at position 3 of the pyrazine ring. These variations influence molecular weight, solubility, and reactivity:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Features
5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine 3-Chlorophenyl ~298.6 Bulky aromatic group; potential steric hindrance, moderate lipophilicity
5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0) Methoxy (OCH₃) ~204.0 Electron-donating group; increased polarity, reduced steric bulk
5-Bromo-3-chloropyrazin-2-amine (CAS 4774-10-1) Chloro (Cl) ~208.4 Smaller halogen substituent; higher reactivity in nucleophilic substitution
5-Bromo-3-(trimethylsilylethynyl)pyrazin-2-amine (CAS 875781-41-2) Trimethylsilyl ethynyl ~310.2 Silicon-based group; used in cross-coupling reactions (e.g., Sonogashira)
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine (CAS 1335051-33-6) Piperazine ~257.1 Nitrogen-rich substituent; enhanced solubility and basicity

Key Observations :

  • The 3-chlorophenyl group in the target compound introduces significant steric bulk compared to smaller substituents like chloro or methoxy. This may reduce solubility but improve binding affinity in hydrophobic enzyme pockets .
  • Trimethylsilyl ethynyl analogs serve as intermediates for synthesizing complex heterocycles, highlighting their utility in medicinal chemistry .

Reactivity Trends :

  • Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic substitution at position 3.
  • Bulky substituents (e.g., 3-chlorophenyl) may slow reaction kinetics in cross-coupling steps due to steric hindrance .

Biological Activity

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes information from various studies to provide an overview of its biological activity, focusing on its synthesis, receptor interactions, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a pyrazine core substituted with a bromo and chloro group, which influences its biological activity. The synthesis of this compound typically involves regioselective reactions that allow for the introduction of various functional groups. For instance, methods have been developed that utilize palladium-catalyzed coupling reactions to create derivatives with specific substituents, enhancing their pharmacological profiles .

Receptor Modulation

Research indicates that 5-bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine acts as a modulator of cannabinoid receptors, particularly the CB2 receptor. This receptor is implicated in various physiological processes and is a target for therapeutic interventions in pain management and inflammation. In a patent study, it was noted that compounds similar to 5-bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine demonstrated selective binding to CB2 receptors while exhibiting lower activity at CB1 receptors, suggesting a potential for fewer psychoactive effects .

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives, including 5-bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine, have been explored in several studies. A study focused on piperazine-containing derivatives highlighted that compounds with similar structures exhibited significant antimicrobial activity against various pathogens. The results indicated that modifications in the structure could enhance efficacy against specific bacterial strains .

Antitumor Activity

In vitro studies have shown that related compounds exhibit antitumor activity against cell lines such as P388 murine leukemia. Variants of pyrazine derivatives have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of halogen substituents (such as bromine) has been correlated with increased potency against these cell lines .

Summary of Findings

Activity Effect Reference
CB2 Receptor ModulationSelective binding; low CB1 activityPatent Study
Antimicrobial ActivitySignificant against pathogensIJRAR Study
Antitumor ActivityInhibits P388 leukemia cellsMDPI Review

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For SNAr, a brominated pyrazine precursor (e.g., 5-bromo-3-chloropyrazin-2-amine) may react with a 3-chlorophenylboronic acid derivative under Pd catalysis . Optimization involves:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling .
  • Temperature : Reactions often proceed at 80–100°C in THF/water mixtures.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity.
  • Key Evidence : Similar protocols for bromo-chloro pyrazine derivatives are validated in intermediate synthesis .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.3–8.1 ppm for 3-chlorophenyl ).
  • HRMS : Exact mass verification (calculated for C₁₀H₇BrClN₃: ~299.94 g/mol).
  • X-ray crystallography : For unambiguous confirmation, refine data using SHELX software (SHELXL-2018 for small-molecule structures ).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (potential skin/eye irritant ).
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr/Cl₂ in synthesis).
  • Waste disposal : Neutralize halogenated waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine in further functionalization?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 to model electrophilic aromatic substitution (EAS) sites. The bromine atom at position 5 is electron-withdrawing, directing further substitution to position 6 of the pyrazine ring.
  • Docking studies : Assess interactions with biological targets (e.g., kinases) using AutoDock Vina. The 3-chlorophenyl group may enhance hydrophobic binding .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer :
  • Dynamic NMR : Resolve rotational barriers in the pyrazine ring (e.g., variable-temperature NMR in DMSO-d₆).
  • Isotopic labeling : Introduce ¹⁵N to clarify ambiguous coupling in the pyrazine NH₂ group .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-bromo-N-methylpyrazin-2-amine ).

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H···N bonds) stabilizing the crystal lattice.
  • Co-crystallization : Screen with enzymes (e.g., kinases) to map binding pockets. The chloro-phenyl group’s orientation may sterically hinder or promote interactions .

Q. What mechanistic insights govern the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • pH stability assays : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
  • Acidic conditions : Pyrazine ring protonation may lead to Br⁻ elimination.
  • Basic conditions : Hydrolysis of the amine group is minimized by steric protection from the 3-chlorophenyl group .

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